4-Bromo-N-ethylbenzenesulfonamide
Overview
Description
4-Bromo-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The mixture is stirred at room temperature for about an hour, followed by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation and Reduction: Products include sulfonic acids or reduced sulfonamides
Scientific Research Applications
4-Bromo-N-ethylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
- 4-Bromo-N-methylbenzenesulfonamide
- 4-Bromo-N-propylbenzenesulfonamide
- 4-Chloro-N-ethylbenzenesulfonamide
Comparison: 4-Bromo-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-ethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173580 | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-25-4 | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.